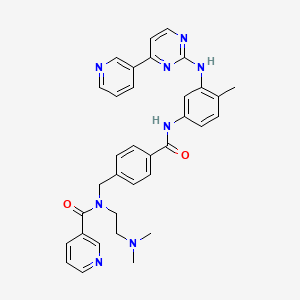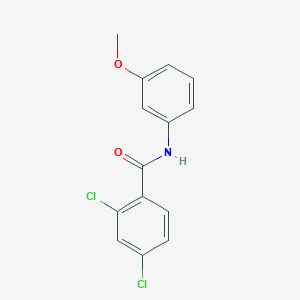
1-(2-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-fluorobenzyl)-6,7-dimethoxy-3-(4-(piperidine-1-carbonyl)benzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C30H30FN3O5 and its molecular weight is 531.584. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anti-Tubercular Properties
The 2,4-diaminoquinazoline class, closely related to the queried compound, has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. An extensive evaluation of this series reveals potential as a lead candidate for tuberculosis drug discovery. Key activity determinants include the benzylic amine at the 4-position, the piperidine at the 2-position, and the N-1 position. The compound demonstrates bactericidal activity against both replicating and non-replicating M. tuberculosis, indicating its potential in tuberculosis treatment (Odingo et al., 2014).
Synthesis and Catalysis
Studies on the synthesis of quinazoline-2,4(1H,3H)-diones have revealed efficient protocols involving carbon dioxide and 2-aminobenzonitriles, catalyzed by cesium carbonate and basic ionic liquids. These methods are significant for the synthesis of key intermediates for several drugs, demonstrating the compound's relevance in drug synthesis and green chemistry (Patil et al., 2008; Patil et al., 2009).
Crystal and Molecular Structure Studies
Crystallographic studies of compounds structurally similar to the queried chemical have contributed to understanding the molecular configurations essential for various biological activities. These studies are crucial in drug design, as they provide insights into the interaction of these compounds with biological targets (Manjunath et al., 2011; Li et al., 2005).
Antimicrobial and Antifungal Applications
Research into derivatives of quinazoline-2,4(1H,3H)-diones has shown promising antibacterial and antifungal activities. Synthesis of these compounds, including the use of a piperidine catalyst, has led to the discovery of compounds with significant activity against pathogens like Escherichia coli and Salmonella typhi, as well as fungi like Aspergillus niger and Penicillium chrysogenum (Vidule, 2011).
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-6,7-dimethoxy-3-[[4-(piperidine-1-carbonyl)phenyl]methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30FN3O5/c1-38-26-16-23-25(17-27(26)39-2)33(19-22-8-4-5-9-24(22)31)30(37)34(29(23)36)18-20-10-12-21(13-11-20)28(35)32-14-6-3-7-15-32/h4-5,8-13,16-17H,3,6-7,14-15,18-19H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAITJZGELLWEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)N(C(=O)N2CC3=CC=CC=C3F)CC4=CC=C(C=C4)C(=O)N5CCCCC5)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30FN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[(1S,3R)-3-Aminocyclopentyl]-piperidin-1-ylmethanone](/img/structure/B2836413.png)
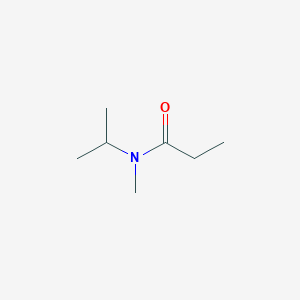
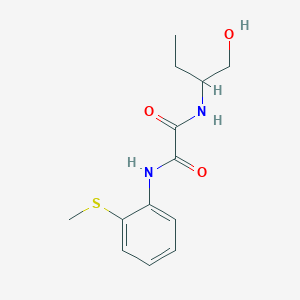
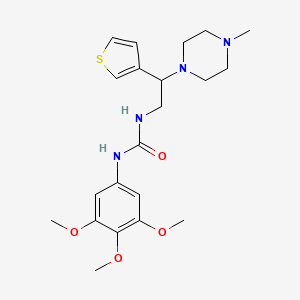
![3-(2,6-dichlorophenyl)-5-methyl-4-[({[(E)-1-(1,3-thiazol-2-yl)ethylidene]amino}oxy)carbonyl]isoxazole](/img/structure/B2836419.png)
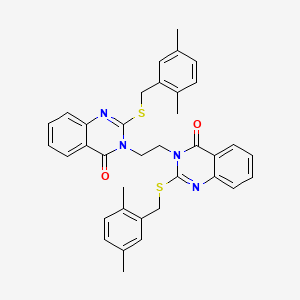


![4-(6-Cyclopropylpyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2836429.png)
![(11bR)-2,6-Bis(3,5-bis(trifluoromethyl)phenyl)-N,N-bis(1-phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B2836430.png)
![(E)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)-2-naphthamide](/img/structure/B2836431.png)

